![molecular formula C15H11ClFNO3 B2952913 2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide CAS No. 712294-40-1](/img/structure/B2952913.png)
2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide (CFPA) is an organic compound of the phenoxyacetamide family, synthesized in the laboratory. CFPA has a wide range of applications in scientific research, including its use as a catalyst in organic synthesis and as a fluorescent probe for imaging and detection. In addition, CFPA has been used in biochemical and physiological studies, due to its unique properties.
Scientific Research Applications
Photoreaction Studies
The photoreactions of similar compounds in different solvents, like acetonitrile and 2-propanol, have been extensively studied to understand their behavior under UV light exposure. For example, flutamide undergoes photoreactions leading to the formation of phenoxy radicals and nitrogen monoxide in acetonitrile, while photoreduction followed by solvolysis occurs in 2-propanol. These studies are crucial for comprehending the photostability and reactivity of pharmaceutical compounds under light exposure (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Characterization
Research on the synthesis of novel derivatives of this compound type, utilizing primary compounds like 3-fluoro-4-cyanophenol, has led to the development of several new acetamides. These compounds have been characterized by elemental analysis, IR, and NMR, contributing to the knowledge base of synthetic chemistry and the potential for discovering new applications for these compounds (Yang Man-li, 2008).
Chemoselective Acetylation
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the efficiency and selectivity of enzymatic catalysis for synthesizing intermediates for pharmaceuticals, such as antimalarial drugs. This research offers insights into optimizing reaction conditions for specific synthesis pathways (Magadum & Yadav, 2018).
Anticancer and Anti-inflammatory Activities
A study focused on developing new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents utilized the Leuckart synthetic pathway to create a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These derivatives were evaluated for their bioactivity, with some showing promising results as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Insecticidal Agents
The synthesis and evaluation of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, highlight the potential of these compounds in agricultural applications. Some derivatives exhibited excellent results, indicating the value of this research in developing new insecticides (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
properties
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJJIRLYOPEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.